5-Tert-butylbenzene-1,3-dicarbaldehyde
Overview
Description
5-Tert-butylbenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₂. It is a derivative of benzene, featuring a tert-butyl group and two aldehyde groups at the 1 and 3 positions of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. One common approach involves the reaction of tert-butylbenzene with chloroform in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically require low temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of 5-tert-butylbenzene-1,3-dicarbaldehyde may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the aldehyde groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbonyl carbon, often using Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: The major product is 5-tert-butylbenzene-1,3-dicarboxylic acid.
Reduction: The major product is 5-tert-butylbenzene-1,3-diol.
Substitution: The major products include various substituted benzene derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Tert-butylbenzene-1,3-dicarbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is employed in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
5-Tert-butylbenzene-1,3-dicarbaldehyde is compared with other similar compounds, such as 4-tert-butyl-2,6-diformylphenol and 2-bromo-5-tert-butylbenzene-1,3-dicarbaldehyde. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of aldehyde groups and tert-butyl group, which influences its chemical behavior and applications.
Comparison with Similar Compounds
4-tert-Butyl-2,6-diformylphenol
2-Bromo-5-tert-butylbenzene-1,3-dicarbaldehyde
5-tert-Butylbenzene-1,3-dicarbonyl chloride
This comprehensive overview highlights the significance of 5-tert-butylbenzene-1,3-dicarbaldehyde in various scientific and industrial fields. Its unique chemical properties and versatile applications make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-tert-butylbenzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXODSWLMYYHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443695 | |
Record name | 1,3-Benzenedicarboxaldehyde, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180740-69-6 | |
Record name | 1,3-Benzenedicarboxaldehyde, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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